molecular formula C19H22N2O B7480362 (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No. B7480362
M. Wt: 294.4 g/mol
InChI Key: HZQVLJVPKOKEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly referred to as 2-MeO-Diphenidine or O-PCM. This compound has been of interest to researchers due to its potential application in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the inhibition of NMDA receptors and the inhibition of dopamine reuptake. NMDA receptors are involved in the regulation of synaptic plasticity and neuronal development. Inhibition of these receptors can lead to the modulation of neurotransmitter release and the regulation of neuronal activity. Dopamine is a neurotransmitter that plays a role in the regulation of mood, motivation, and reward. Inhibition of dopamine reuptake can lead to an increase in the concentration of dopamine in the synaptic cleft, which can lead to the modulation of mood and motivation.
Biochemical and Physiological Effects:
(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to exhibit antidepressant and anxiolytic properties in animal models. It has also been found to exhibit analgesic properties in animal models. These effects are thought to be due to the inhibition of NMDA receptors and the inhibition of dopamine reuptake.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments include its potential application in the field of medicinal chemistry and its ability to exhibit NMDA receptor antagonism and dopamine reuptake inhibition. The limitations of using (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

For the research on (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone include the investigation of its potential application in the treatment of neurological disorders such as depression and anxiety. Further research is also needed to determine its safety and efficacy in humans. Additionally, the development of new derivatives of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of (2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the reaction of 2-methylbenzophenone with 3-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in anhydrous conditions and under inert atmosphere to prevent oxidation of the compound.

Scientific Research Applications

(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been studied for its potential application in the field of medicinal chemistry. It has been found to exhibit NMDA receptor antagonism and dopamine reuptake inhibition. These properties make it a potential candidate for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

(2-methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-6-5-8-17(14-15)20-10-12-21(13-11-20)19(22)18-9-4-3-7-16(18)2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQVLJVPKOKEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

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